

Unveiling the Spectroscopic Signature of Cyclocephaloside II: A Technical Guide

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Compound of Interest

Compound Name: *Cyclocephaloside II*

Cat. No.: *B2902864*

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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of **Cyclocephaloside II**, a cycloartane-type triterpene glycoside isolated from *Astragalus* species. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents this information in a clear, accessible format to support further research and application.

Spectroscopic Data of Cyclocephaloside II

The structural elucidation of **Cyclocephaloside II** has been achieved through a combination of one- and two-dimensional NMR spectroscopy and Fast Atom Bombardment Mass Spectrometry (FABMS). The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula and identifying fragments of **Cyclocephaloside II**.

Ion	Observed m/z	Deduced Formula
[M+H] ⁺ (Precursor Ion)	751.4265	C ₄₀ H ₆₄ O ₁₃
Fragment Ion 1	733.4155	C ₄₀ H ₆₁ O ₁₂ (Loss of H ₂ O)
Fragment Ion 2	715.4075	C ₄₀ H ₅₉ O ₁₁ (Loss of 2xH ₂ O)
Fragment Ion 3	419.3304	-
Fragment Ion 4	261.0570	-
Fragment Ion 5	157.0492	-

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for **Cyclocephaloside II**.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of **Cyclocephaloside II**. The following data were reported for the compound dissolved in deuterated methanol (CD₃OD).

¹³C NMR Spectroscopic Data (CD₃OD)

Carbon No.	Chemical Shift (δ c)	Carbon No.	Chemical Shift (δ c)
1	32.5	20	75.8
2	27.8	21	27.2
3	89.9	22	35.5
4	40.5	23	24.5
5	48.1	24	85.1
6	81.5	25	72.8
7	46.2	26	28.5
8	46.8	27	27.0
9	21.8	28	18.2
10	27.1	29	27.3
11	29.4	30	16.4
12	34.1	Xylose	
13	48.5	1'	107.2
14	53.2	2'	75.4
15	36.7	3'	78.1
16	73.9	4'	71.2
17	53.8	5'	67.2
18	18.8	Glucose	
19	20.2	1"	105.8
2"	75.2		
3"	78.2		
4"	71.8		
5"	78.0		

6"	63.0
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Table 2: ^{13}C NMR (100 MHz, CD_3OD) chemical shifts for **Cyclocephaloside II**. ^1H NMR Spectroscopic Data (CD_3OD)

Proton No.	Chemical Shift (δH), Multiplicity (J in Hz)
3	3.25, dd (11.5, 4.5)
6	4.40, t (4.5)
16	4.15, m
19a	0.65, d (4.0)
19b	0.45, d (4.0)
Xylose	
1'	4.48, d (7.5)
Glucose	
1"	4.60, d (7.8)

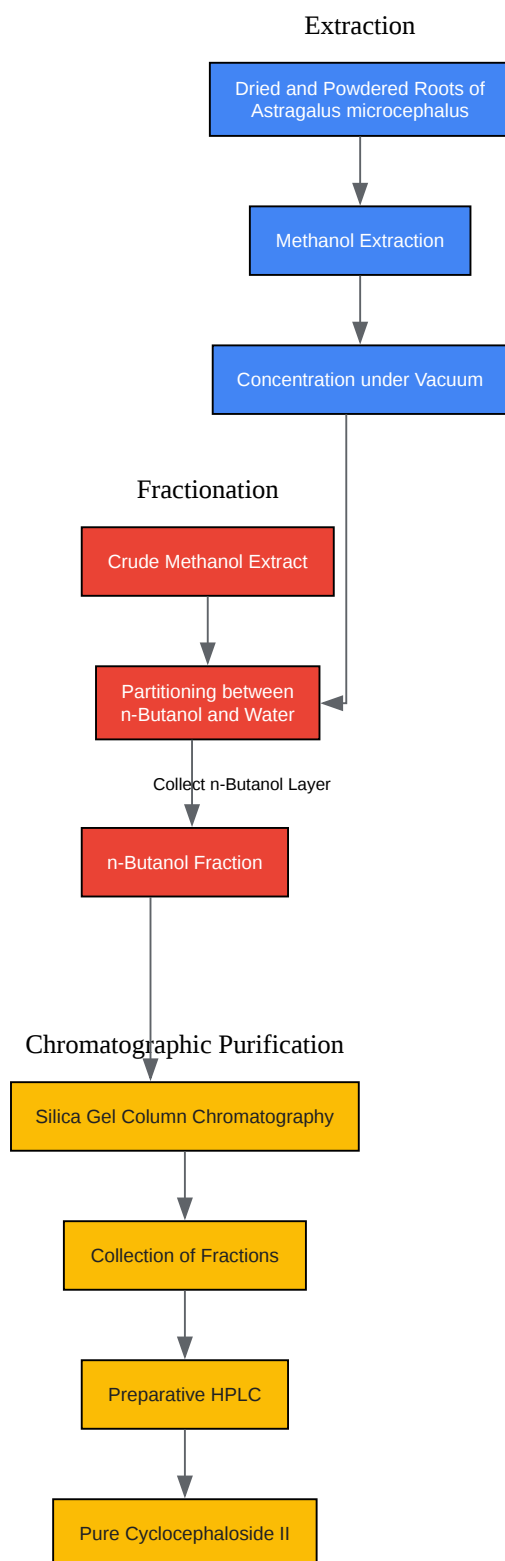
Table 3: Selected ^1H NMR (400 MHz, CD_3OD) chemical shifts for **Cyclocephaloside II**. Note: Due to the complexity of the spectrum, only key assignments are listed.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Cyclocephaloside II**.

Isolation of Cyclocephaloside II

The isolation of **Cyclocephaloside II** from the roots of *Astragalus microcephalus* involves a multi-step extraction and chromatographic process.



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Figure 1. Isolation workflow for **Cyclocephaloside II**.

Mass Spectrometry

Mass spectral data were acquired using a High-Resolution Electrospray Ionization (HR-ESI) mass spectrometer.

- Instrument: Waters ACQUITY UPLC™ HSS T3 column (100 mm × 2.1 mm, 1.8 µm) coupled to a mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35 °C.

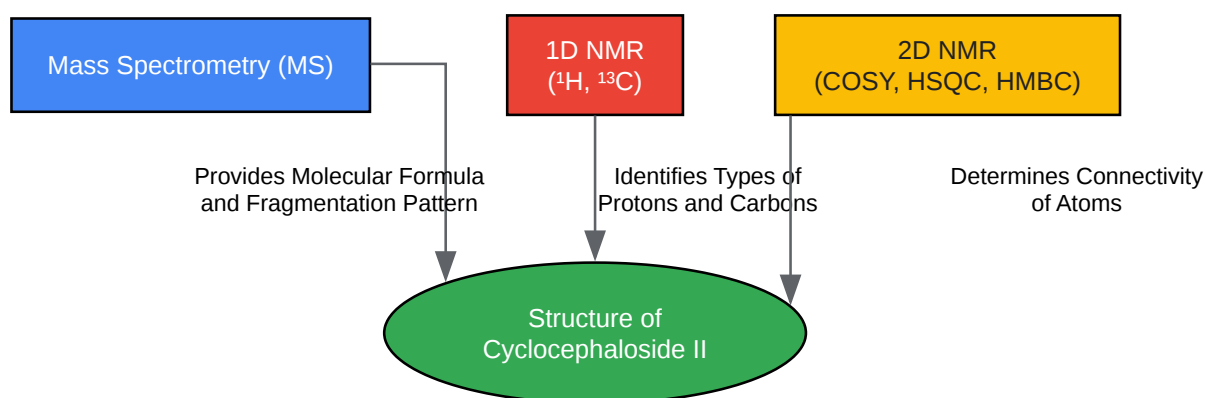
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer.

- Solvent: Deuterated Methanol (CD₃OD).
- ¹H NMR: 400 MHz.
- ¹³C NMR: 100 MHz.
- 2D NMR Experiments: COSY, HSQC, and HMBC experiments were performed to establish connectivities and assign signals.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of **Cyclocephaloside II** relies on the complementary information provided by different spectroscopic techniques.



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Figure 2. Interplay of spectroscopic data in structure elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of **Cyclocephaloside II**. The detailed data and protocols presented herein are intended to facilitate further investigation into the biological activities and potential therapeutic applications of this natural product.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Cyclocephaloside II: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2902864#spectroscopic-data-nmr-ms-of-cyclocephaloside-ii\]](https://www.benchchem.com/product/b2902864#spectroscopic-data-nmr-ms-of-cyclocephaloside-ii)

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